Fmoc-2,6-Dimethyl-L-Phenylalanine

Opioid receptor pharmacology Peptide SAR Mu-opioid agonist design

Fmoc-2,6-Dimethyl-L-Phenylalanine (Fmoc-Phe(2,6-Me2)-OH, CAS 911813-85-9) is an Fmoc-protected non-natural amino acid derivative bearing two methyl substituents at the ortho positions of the phenylalanine aromatic ring. With a molecular formula of C26H25NO4 and molecular weight of 415.48 g/mol, it is manufactured as a white crystalline solid of ≥99% enantiomeric purity by chiral HPLC.

Molecular Formula C26H25NO4
Molecular Weight 415.489
CAS No. 911813-85-9
Cat. No. B2388810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-2,6-Dimethyl-L-Phenylalanine
CAS911813-85-9
Molecular FormulaC26H25NO4
Molecular Weight415.489
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C26H25NO4/c1-16-8-7-9-17(2)22(16)14-24(25(28)29)27-26(30)31-15-23-20-12-5-3-10-18(20)19-11-4-6-13-21(19)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t24-/m0/s1
InChIKeySONZSWVVQNNLAB-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-2,6-Dimethyl-L-Phenylalanine (CAS 911813-85-9): A Sterically Defined Building Block for Solid-Phase Peptide Synthesis and Receptor-Targeted Peptidomimetics


Fmoc-2,6-Dimethyl-L-Phenylalanine (Fmoc-Phe(2,6-Me2)-OH, CAS 911813-85-9) is an Fmoc-protected non-natural amino acid derivative bearing two methyl substituents at the ortho positions of the phenylalanine aromatic ring . With a molecular formula of C26H25NO4 and molecular weight of 415.48 g/mol, it is manufactured as a white crystalline solid of ≥99% enantiomeric purity by chiral HPLC . The compound is designed for standard Fmoc/tBu solid-phase peptide synthesis (SPPS) workflows, with the Fmoc group providing base-labile Nα-protection compatible with iterative coupling–deprotection cycles . The defining 2,6-dimethyl substitution pattern on the phenyl ring generates steric hindrance that restricts side-chain conformational freedom about the Cβ–Cγ bond, a feature exploited to stabilize bioactive conformations and modulate receptor selectivity in pharmacologically active peptides [1][2].

Why Fmoc-2,6-Dimethyl-L-Phenylalanine Cannot Be Replaced by Fmoc-Phe-OH or Other Methyl-Substituted Phenylalanine Analogs


Generic substitution of Fmoc-2,6-Dimethyl-L-Phenylalanine with unsubstituted Fmoc-L-Phenylalanine (Fmoc-Phe-OH) or mono-methyl variants fails because the 2,6-dimethyl motif imposes a unique combination of stereoelectronic constraints that fundamentally alters peptide behavior upon incorporation. Unsubstituted phenylalanine permits free rotation about the Cβ–Cγ bond (χ1 angle), allowing the aromatic ring to sample multiple conformational states [1]. In contrast, the 2,6-dimethyl groups create a steric 'ortho-effect' that restricts this rotation, forcing the aromatic ring into a near-perpendicular orientation relative to the peptide backbone [1][2]. This conformational preorganization directly impacts receptor–ligand interactions, as demonstrated by quantitative differences in opioid receptor binding data: peptides containing the 2,6-dimethylphenylalanine (Dmp) residue exhibit orders-of-magnitude shifts in affinity and selectivity compared to those with native Phe [3][4]. Furthermore, substituting a single ortho-methyl (Fmoc-2-methyl-Phe-OH) or shifting the dimethyl substitution to meta positions (Fmoc-3,5-dimethyl-Phe-OH) produces peptides with entirely different pharmacological profiles, underscoring that neither steric bulk nor hydrophobicity alone accounts for the observed effects—positional specificity is essential [5][6].

Quantitative Differentiation Evidence for Fmoc-2,6-Dimethyl-L-Phenylalanine (Fmoc-Dmp-OH) Against Key Comparators


170-Fold Enhancement of Mu-Opioid Receptor Affinity: Dmp vs. Native Phe in Dermorphin Peptides

In a direct head-to-head comparison within the dermorphin heptapeptide scaffold, replacement of the Phe3 residue with 2,6-dimethylphenylalanine (Dmp) produced a 170-fold increase in mu-opioid receptor binding affinity while only a 4-fold increase was observed at the delta receptor, yielding a net 40-fold improvement in mu receptor selectivity [1]. The parent dermorphin peptide (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2) and [L-Dmp(3)]dermorphin were evaluated under identical radioligand displacement conditions using [3H]DAMGO for mu sites and [3H]DSLET for delta sites in guinea pig brain membrane preparations. The magnitude of this affinity shift is not achievable with mono-methyl or para-substituted Phe analogues, which have been shown to produce distinct pharmacological profiles in parallel studies across a library of alkyl-substituted phenylalanine derivatives [2]. This evidence directs procurement toward the Fmoc-protected Dmp building block specifically when mu-opioid receptor affinity enhancement is a design objective.

Opioid receptor pharmacology Peptide SAR Mu-opioid agonist design Radioligand binding assay

75-Fold Improvement in Delta-Opioid Receptor Selectivity: Dmp vs. Phe in Deltorphin II Scaffold

Within the deltorphin II heptapeptide framework (Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH2), substituting Phe3 with L-Dmp yielded a 22-fold increase in delta-opioid receptor affinity coupled with a measurable loss in mu affinity, producing a marked 75-fold improvement in delta receptor selectivity compared to the parent peptide [1]. Critically, the D-Dmp replacement abolished receptor selectivity in both peptide series, demonstrating that stereochemistry at the α-carbon of the Dmp residue is essential for the observed gains [1]. This stereochemical dependency is confirmed by independent studies showing that L-configuration Dmp at position 3 in endomorphin-2 analogues increased both mu- and delta-opioid affinities over 10-fold, while D-Dmp substitution was detrimental [2]. The data establish that the L-enantiomer of the 2,6-dimethylphenylalanine building block—precisely the form supplied as Fmoc-2,6-Dimethyl-L-Phenylalanine (CAS 911813-85-9)—is required to achieve the reported selectivity improvements.

Delta-opioid receptor Peptide selectivity Deltorphin analogues Receptor binding assay

Superior Receptor Selectivity of Dmp Over 2,6-Dimethyltyrosine (Dmt) at the N-Terminal Position of Opioid Peptides

A comparative study directly evaluated Dmp (2,6-dimethylphenylalanine) versus Dmt (2,6-dimethyltyrosine) as N-terminal aromatic residue surrogates in opioid peptides [1]. Dmt, which carries a phenolic hydroxyl group considered essential for classical opioid pharmacophore models, typically produces high-affinity but poorly selective ligands. In contrast, Dmp—lacking the phenolic OH—yielded peptides with high delta-receptor affinity and selectivity nearly equivalent to the parent Tyr1-containing peptides, while the corresponding Dmt1-analogues exhibited poor receptor selectivity [1][2]. Specifically, [Dmp(1)]deltorphin II and [Dmp(1)]enkephalin bound to the delta-receptor with high affinity and selectivity, and their potency in MVD and GPI functional assays correlated well with binding data [1]. This 'selectivity without phenol' property is a unique advantage of the Dmp residue that cannot be replicated by Dmt-containing building blocks, making Fmoc-2,6-Dimethyl-L-Phenylalanine the preferred procurement choice when balancing receptor affinity with subtype selectivity.

Receptor selectivity Dmp vs Dmt comparison Opioid peptide engineering N-terminal Tyr surrogate

Conformational Restriction of Side-Chain Rotation: 2,6-Dimethyl Ortho-Effect vs. Unsubstituted Phenylalanine

The 2,6-dimethyl substitution on the phenyl ring generates a steric 'ortho-effect' that restricts rotation about the Cβ–Cγ bond (χ1 dihedral angle) of the phenylalanine side chain [1][2]. In unsubstituted L-phenylalanine, the χ1 angle freely interconverts between gauche(+), trans, and gauche(−) rotameric states, giving the aromatic ring conformational flexibility [2]. The 2,6-dimethyl groups introduce steric clashes between the ortho-methyl substituents and the peptide backbone that energetically disfavor two of the three rotameric states, effectively locking the aromatic ring into a preferred orientation approximately perpendicular to the peptide plane [1]. This conformational preorganization was demonstrated in molecular dynamics studies of [Dmt1]DALDA analogues containing 2,6-dialkylated Phe derivatives, where rotational restriction around Cβ–Cγ correlated with altered κ-opioid receptor binding profiles compared to flexible Phe-containing controls [3]. While 2-mono-methyl substitution (Fmoc-2-Me-Phe-OH) introduces some steric hindrance, it does not achieve the same degree of conformational locking as the 2,6-dimethyl pattern, and 3,5-dimethyl or 4-methyl substitutions introduce electronic effects without the equivalent steric constraint [1][4].

Conformational restriction Chi1 angle Ortho-effect Peptide backbone preorganization

Metabolic Stability Enhancement: Dmp Substitution Protects Peptides Against Proteolytic Degradation vs. Native Phe/Tyr

In a systematic study of nociceptin (NOC) and dynorphin A (DYN) analogues, Dmp substitution at the N-terminal position 1 improved the metabolic stability of both peptides relative to their native Phe1- or Tyr1-containing counterparts [1]. Specifically, [Dmp1]NOC(1-13)-NH2 retained high ORL1 receptor affinity comparable to the parent peptide while exhibiting substantially improved affinities for κ-, μ-, and δ-opioid receptors and enhanced resistance to enzymatic degradation [1]. The Dmp1 substitution in both NOC and DYN peptides conferred metabolic stabilization, whereas Dmp4 substitution provided no additional stability benefit, indicating that the protective effect is position-dependent [1]. This metabolic stabilization is consistent with the general mechanism by which unnatural amino acid substitution at proteolytic cleavage sites hinders protease access—a strategy widely employed in therapeutic peptide design [2]. The quantitative binding data for [Dmp1]DYN(1-13)-NH2 showed a 3-fold greater κ-opioid receptor affinity and improved κ-receptor selectivity (IC50 ratio of 1/509/211,598 for κ/μ/δ) compared to the parent peptide [1].

Metabolic stability Protease resistance Peptide half-life Unnatural amino acid substitution

Enantiomeric Purity ≥99% by Chiral HPLC: Quality Specification Differentiating Fmoc-2,6-Dimethyl-L-Phenylalanine from Lower-Purity Commercial Alternatives

Commercially available Fmoc-2,6-Dimethyl-L-Phenylalanine (CAS 911813-85-9) from reputable suppliers is certified at ≥99% purity by chiral HPLC, ensuring the absence of the undesired D-enantiomer that has been shown to abolish receptor selectivity improvements in opioid peptide studies [1]. Independent supplier specifications confirm ≥99% chemical and enantiomeric purity (Chiral HPLC), with the product supplied as a white solid stored at 0–8°C . Alternative sources offering the compound at 97–98% purity levels exist , but these lower specifications carry a risk of D-enantiomer contamination that—as demonstrated by the D-Dmp replacement studies—can completely negate the receptor selectivity gains for which the compound is specifically procured [1]. The Fmoc chromophore enables direct UV detection during chiral HPLC analysis, a well-established methodology for Fmoc-amino acid enantiomeric purity determination [2]. This analytical transparency provides procurement confidence that the building block will perform as expected in stereospecific SPPS applications.

Chiral purity Enantiomeric excess Quality control SPPS building block specification

High-Impact Application Scenarios for Fmoc-2,6-Dimethyl-L-Phenylalanine Based on Quantitative Differentiation Evidence


Design of Mu-Opioid Receptor-Selective Peptide Agonists with Enhanced Affinity

Researchers developing mu-opioid receptor agonists for analgesic drug discovery should prioritize Fmoc-2,6-Dimethyl-L-Phenylalanine for incorporation at Phe3-equivalent positions of dermorphin-like peptide scaffolds. The 170-fold mu affinity enhancement and 40-fold selectivity improvement documented for [L-Dmp(3)]dermorphin over native Phe-containing parent peptide [1] provides a rationally justified design choice. This building block is particularly suited for structure–activity relationship (SAR) studies aimed at decoupling mu potency from delta- or kappa-mediated side effects, as the Dmp residue achieves affinity gains at the intended receptor without proportionate increases at off-target subtypes.

Delta-Opioid Receptor Targeting with High Subtype Selectivity

Delta-opioid receptor-focused programs—including those targeting analgesia without mu-associated respiratory depression or dependence liability—benefit from the 75-fold delta selectivity improvement achieved by Dmp incorporation in deltorphin II analogues [1]. The requirement for L-stereochemistry (CAS 911813-85-9) is absolute, as D-Dmp substitution abolishes selectivity [1][2]. Procurement of the high-purity L-enantiomer building block is therefore essential for reproducible pharmacological outcomes in delta-selective ligand development.

Engineering N-Terminal Aromatic Surrogates That Preserve Receptor Selectivity Without Phenolic Hydroxyl

For peptide ligand design where the N-terminal position requires an aromatic residue but the phenolic hydroxyl of tyrosine is undesirable (e.g., to avoid metabolic conjugation, improve blood–brain barrier penetration, or reduce off-target hydrogen bonding), Fmoc-Dmp-OH provides a validated alternative. Dmp1-substituted peptides retain high receptor affinity and selectivity—comparable to Tyr1 parent peptides—while Dmt1 analogues suffer from poor selectivity [1][2]. This scenario is particularly relevant for central nervous system-targeted peptide therapeutics and for pharmacological tool compounds requiring clean receptor subtype discrimination.

Metabolic Stabilization of Therapeutic Peptide Leads via Position-Specific Unnatural Amino Acid Incorporation

Peptide therapeutic development programs seeking to address rapid in vivo proteolytic degradation should evaluate Fmoc-2,6-Dimethyl-L-Phenylalanine for substitution at the N-terminal aromatic position. The documented metabolic stabilization of [Dmp1]NOC and [Dmp1]DYN analogues, combined with retained or improved receptor binding properties [1], supports the use of this building block as a dual-purpose residue that simultaneously addresses PK liabilities and maintains target engagement. The position-dependence of this effect (Dmp1 effective, Dmp4 not) [1] should guide sequence design, with the protected building block enabling incorporation at the precise sequence position where stabilization is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-2,6-Dimethyl-L-Phenylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.